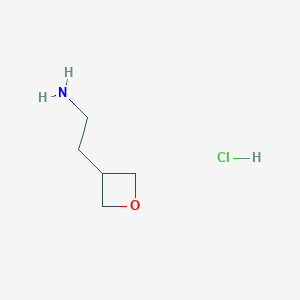

2-(Oxetan-3-yl)ethanamine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Oxetan-3-yl)ethanamine hydrochloride is a chemical compound that features an oxetane ring, which is a four-membered cyclic ether, attached to an ethanamine group

Méthodes De Préparation

The synthesis of 2-(Oxetan-3-yl)ethanamine hydrochloride typically involves the formation of the oxetane ring followed by the introduction of the ethanamine group. One common method is the cyclization of appropriate precursors through intramolecular cyclization reactions. For instance, the oxetane ring can be synthesized via the Paternò–Büchi reaction, which involves the [2+2] cycloaddition of an alkene with a carbonyl compound under photochemical conditions . The ethanamine group can then be introduced through nucleophilic substitution reactions.

Industrial production methods may involve the optimization of these synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

2-(Oxetan-3-yl)ethanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxetane derivatives with different functional groups.

Reduction: Reduction reactions can convert the oxetane ring to other cyclic or acyclic structures.

Substitution: Nucleophilic substitution reactions can introduce different substituents onto the oxetane ring or the ethanamine group.

Ring-Opening Reactions: The oxetane ring is prone to ring-opening reactions, which can be catalyzed by acids or bases, leading to the formation of linear or branched products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

2-(Oxetan-3-yl)ethanamine hydrochloride has several scientific research applications:

Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders.

Synthetic Organic Chemistry: It serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogues.

Biological Studies: The compound is used in studies investigating the biological activity of oxetane-containing molecules, including their interactions with enzymes and receptors.

Industrial Applications: It is utilized in the development of new materials and polymers with unique properties due to the presence of the oxetane ring.

Mécanisme D'action

The mechanism of action of 2-(Oxetan-3-yl)ethanamine hydrochloride depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxetane ring can influence the compound’s physicochemical properties, such as lipophilicity and metabolic stability, which in turn affect its biological activity . The ethanamine group can form hydrogen bonds and electrostatic interactions with target molecules, contributing to the compound’s overall effect.

Comparaison Avec Des Composés Similaires

2-(Oxetan-3-yl)ethanamine hydrochloride can be compared with other oxetane-containing compounds and ethanamine derivatives:

Oxetan-2-ylmethanamine: Similar to this compound, this compound features an oxetane ring but differs in the position of the substituent on the ring.

Azetidine Derivatives: Azetidine is a four-membered ring containing nitrogen, and its derivatives share some structural similarities with oxetane compounds.

Pyrrolidine Derivatives: Pyrrolidine is a five-membered ring containing nitrogen, and its derivatives are often used in medicinal chemistry.

The uniqueness of this compound lies in the combination of the oxetane ring and the ethanamine group, which imparts distinct chemical and biological properties.

Activité Biologique

2-(Oxetan-3-yl)ethanamine hydrochloride is a compound characterized by its oxetane structure, which features a four-membered cyclic ether. This compound has garnered attention in medicinal chemistry and materials science due to its unique reactivity and potential biological applications. Its molecular formula is CHClNO, with a molecular weight of 153.61 g/mol. The biological activity of this compound is primarily attributed to the interactions facilitated by its oxetane ring and amine functional group.

The biological activity of this compound is influenced by its ability to interact with various molecular targets. The oxetane ring can undergo ring-opening reactions, generating reactive intermediates that may engage with biological molecules. Furthermore, the amine group enables the formation of hydrogen bonds and ionic interactions with target proteins, thereby modulating their activity and function.

Key Biological Interactions

- Hydrogen Bonding : The amine group can form hydrogen bonds with amino acid residues in proteins, influencing their conformation and activity.

- Ionic Interactions : The positively charged amine can engage in ionic interactions with negatively charged residues, enhancing binding affinity to target sites.

Applications in Medicinal Chemistry

Research into the biological applications of this compound has highlighted its potential as a tool in drug design. Its structure allows it to serve as a lead compound for developing new therapeutic agents targeting various diseases, including neurodegenerative disorders and cancers.

Case Studies

- Alzheimer's Disease Research : Compounds similar to this compound have been studied as β-secretase (BACE1) inhibitors, which are crucial in the treatment of Alzheimer's disease. The oxetane moiety has been shown to enhance potency against BACE1, suggesting that derivatives of this compound could be effective in reducing amyloid-beta levels in the brain .

- Kinase Inhibition : The incorporation of oxetane groups into kinase inhibitors has been explored, demonstrating improved binding to the "hinge" region of protein kinases. This suggests that this compound could be further developed for targeting specific kinases involved in cancer pathways .

Comparative Analysis

The following table compares this compound with structurally similar compounds, highlighting their unique features and potential applications:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| 1-(Oxetan-3-yl)ethanamine | Oxetane derivative | Contains an amine group but lacks the chloride ion. |

| 3-(Difluoromethyl)oxetane-3-amine | Fluorinated oxetane | Exhibits fluorine substituents that alter reactivity. |

| 2-(Oxetan-3-yloxy)ethanamine | Ether derivative | Contains an ether linkage, enhancing solubility properties. |

| 2-(Hydroxyethyl)oxetane | Hydroxy derivative | Features a hydroxyl group that influences polarity and reactivity. |

Synthesis and Chemical Reactions

The synthesis of this compound typically involves forming the oxetane ring followed by introducing the ethanamine group. Various chemical reactions can be performed on this compound:

- Ring Opening : The oxetane ring can undergo acid or base-catalyzed ring-opening reactions.

- Substitution Reactions : Nucleophilic substitution can introduce different substituents onto the oxetane or ethanamine groups.

These reactions are essential for modifying the compound to enhance its biological activity or tailor it for specific applications.

Propriétés

IUPAC Name |

2-(oxetan-3-yl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c6-2-1-5-3-7-4-5;/h5H,1-4,6H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUEXFJLVWZULHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)CCN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.